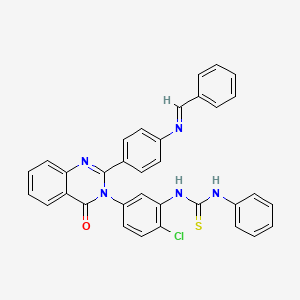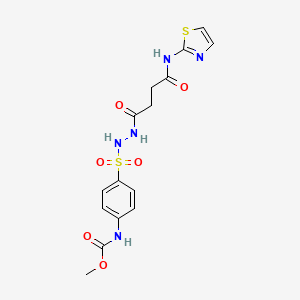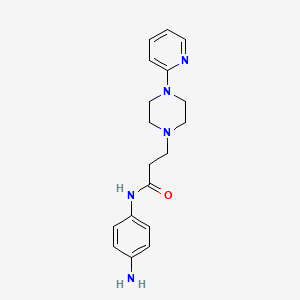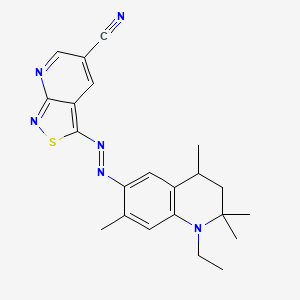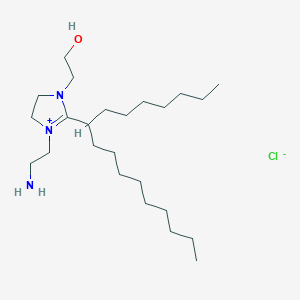
(Z)-1-(2-Aminoethyl)-2-(8-heptadecyl)-4,5-dihydro-3-(2-hydroxyethyl)-1H-imidazolium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-1-(2-Aminoethyl)-2-(8-heptadecyl)-4,5-dihydro-3-(2-hydroxyethyl)-1H-imidazolium chloride is a synthetic organic compound with a unique structure that combines an imidazolium core with long alkyl chains and functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-(2-Aminoethyl)-2-(8-heptadecyl)-4,5-dihydro-3-(2-hydroxyethyl)-1H-imidazolium chloride typically involves multiple steps. One common method starts with the preparation of the imidazole ring, followed by the introduction of the aminoethyl and hydroxyethyl groups. The heptadecyl chain is then attached through a series of reactions, and finally, the chloride ion is introduced to form the imidazolium salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the process and reduce production costs.
化学反応の分析
Types of Reactions
(Z)-1-(2-Aminoethyl)-2-(8-heptadecyl)-4,5-dihydro-3-(2-hydroxyethyl)-1H-imidazolium chloride can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The imidazolium ring can be reduced under specific conditions.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the aminoethyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield an aldehyde or ketone, while substitution reactions can introduce various functional groups to the aminoethyl moiety.
科学的研究の応用
Chemistry
In chemistry, (Z)-1-(2-Aminoethyl)-2-(8-heptadecyl)-4,5-dihydro-3-(2-hydroxyethyl)-1H-imidazolium chloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study cellular processes. Its ability to interact with biological membranes makes it useful for investigating membrane dynamics and protein-lipid interactions.
Medicine
In medicine, this compound has potential as a therapeutic agent. Its amphiphilic nature allows it to interact with cell membranes, making it a candidate for drug delivery systems and antimicrobial agents.
Industry
In industrial applications, this compound can be used as a surfactant or emulsifier due to its amphiphilic properties. It can also be incorporated into coatings and adhesives to enhance their performance.
作用機序
The mechanism of action of (Z)-1-(2-Aminoethyl)-2-(8-heptadecyl)-4,5-dihydro-3-(2-hydroxyethyl)-1H-imidazolium chloride involves its interaction with biological membranes. The long alkyl chain allows it to insert into lipid bilayers, disrupting membrane integrity and affecting cellular processes. The aminoethyl and hydroxyethyl groups can form hydrogen bonds with membrane proteins, further influencing their function.
類似化合物との比較
Similar Compounds
1-(2-Aminoethyl)-3-(2-hydroxyethyl)-1H-imidazolium chloride: Lacks the long heptadecyl chain, resulting in different membrane interactions.
1-(2-Aminoethyl)-2-(8-octyl)-4,5-dihydro-3-(2-hydroxyethyl)-1H-imidazolium chloride: Has a shorter alkyl chain, affecting its amphiphilic properties.
1-(2-Aminoethyl)-2-(8-heptadecyl)-4,5-dihydro-3-(2-methoxyethyl)-1H-imidazolium chloride: Contains a methoxyethyl group instead of a hydroxyethyl group, altering its hydrogen bonding capabilities.
Uniqueness
(Z)-1-(2-Aminoethyl)-2-(8-heptadecyl)-4,5-dihydro-3-(2-hydroxyethyl)-1H-imidazolium chloride is unique due to its combination of a long alkyl chain, aminoethyl, and hydroxyethyl groups. This structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications in chemistry, biology, medicine, and industry.
特性
CAS番号 |
93783-48-3 |
|---|---|
分子式 |
C24H50ClN3O |
分子量 |
432.1 g/mol |
IUPAC名 |
2-[3-(2-aminoethyl)-2-heptadecan-8-yl-4,5-dihydroimidazol-3-ium-1-yl]ethanol;chloride |
InChI |
InChI=1S/C24H50N3O.ClH/c1-3-5-7-9-10-12-14-16-23(15-13-11-8-6-4-2)24-26(18-17-25)19-20-27(24)21-22-28;/h23,28H,3-22,25H2,1-2H3;1H/q+1;/p-1 |
InChIキー |
KEXVSUVMXIASLA-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCCC(CCCCCCC)C1=[N+](CCN1CCO)CCN.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


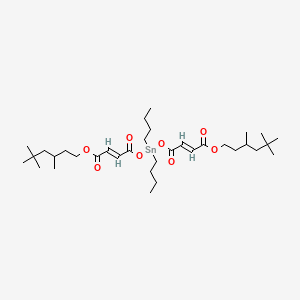
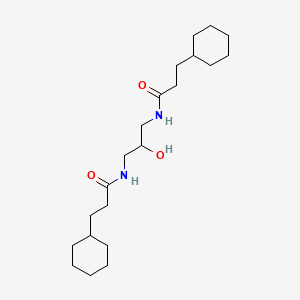
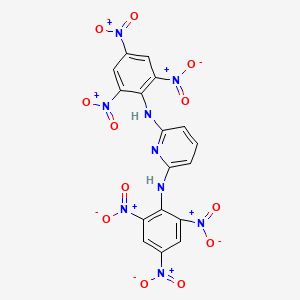
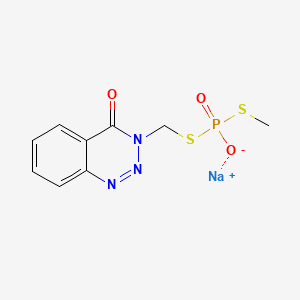

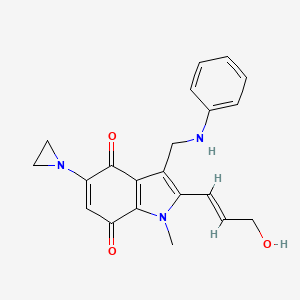
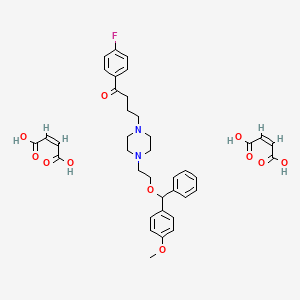
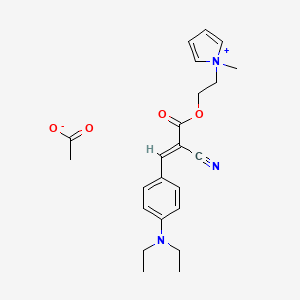
![1-[(E)-1-(2-pyridyl)ethylideneamino]-3-[[3-(trifluoromethyl)phenyl]carbamothioylamino]thiourea](/img/structure/B12714983.png)
